(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone
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Overview
Description
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are widely used in pharmaceutical and agrochemical industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone typically involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide (MnO2) in water, yielding the desired pyrazole derivative with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green solvents and recyclable catalysts is also emphasized to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-tumor activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone
- (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone
- (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone
Uniqueness
What sets (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone apart from similar compounds is the presence of both fluorophenyl and methoxyphenyl groups. This unique combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-23-14-8-2-11(3-9-14)16(22)15-10-20-21(17(15)19)13-6-4-12(18)5-7-13/h2-10H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEDOVHNMVYCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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